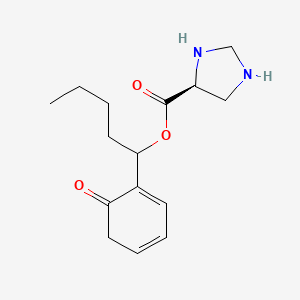![molecular formula C27H28N2O B15218042 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is a complex organic compound that features an acridine moiety linked to an ethoxy-substituted aniline through an ethenyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline typically involves a multi-step process. One common method starts with the preparation of the acridine derivative, followed by the formation of the ethenyl bridge and subsequent attachment of the ethoxy-substituted aniline. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl bridge.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized acridine derivatives, reduced ethenyl-bridged compounds, and substituted aniline derivatives.
科学的研究の応用
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may interact with specific proteins and enzymes, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
- 4-[(E)-2-acridin-9-ylethenyl]aniline
- 3-ethoxy-N,N-diethylaniline
- Acridine derivatives with different substituents
Uniqueness
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is unique due to the combination of the acridine moiety with an ethoxy-substituted aniline through an ethenyl bridge. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C27H28N2O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline |
InChI |
InChI=1S/C27H28N2O/c1-4-29(5-2)21-17-15-20(27(19-21)30-6-3)16-18-22-23-11-7-9-13-25(23)28-26-14-10-8-12-24(22)26/h7-19H,4-6H2,1-3H3/b18-16+ |
InChIキー |
GOVWATWYNHOFLR-FBMGVBCBSA-N |
異性体SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


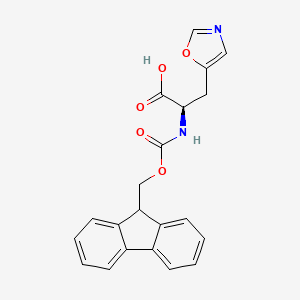

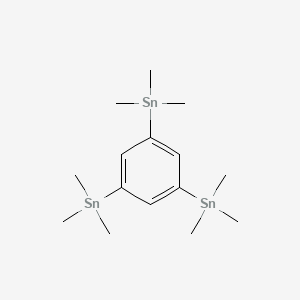
![2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B15217973.png)
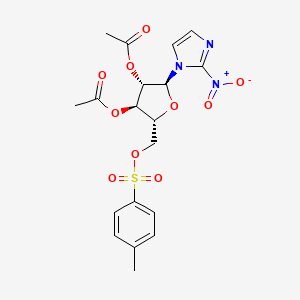
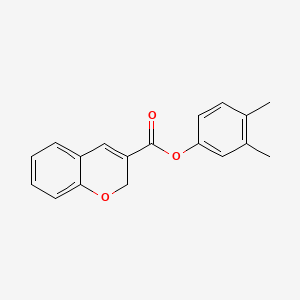


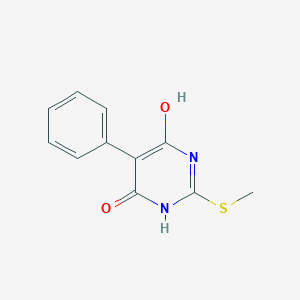
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)

